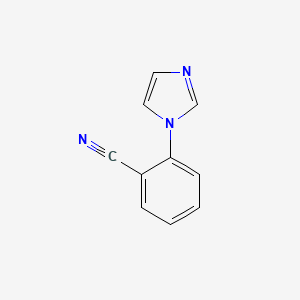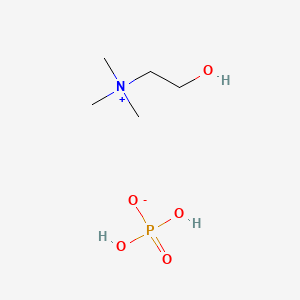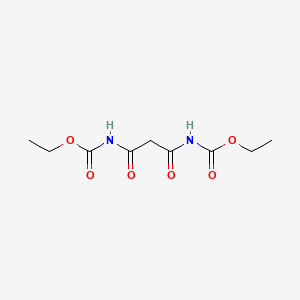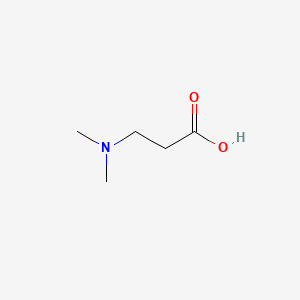
1-苯基-1H-咪唑-2-腈
概述
描述
2-(1H-imidazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-imidazol-1-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-imidazol-1-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体结构分析
该化合物已被用于晶体结构研究。苯并咪唑环体系相对于苯环倾斜 78.04 (10) 度。 晶体结构具有 O—H N 和 C—H O 氢键以及 C—H 和 π–π 相互作用 .
Hirshfeld 表面分析
已对该化合物进行 Hirshfeld 表面分析。 该分析用于研究晶体结构中的分子间相互作用 .
电子跃迁分析
该化合物已被用于电子跃迁分析研究。 这涉及研究不同电子能级之间的跃迁 .
药物合成
氰基苄基化合物,例如 1-苯基-1H-咪唑-2-腈,用作具有重要药物特性的物质合成中的中间体 .
生物应用
具有羧酸作为官能团的化合物已显示出螯合特性,因此在生物学领域具有潜在应用 .
金属有机框架的构建
这些基团也有助于构建金属有机框架,这些框架通常由于广泛的氢键和弱相互作用而形成超分子网络 .
抗氧化剂研究
通过 ZnO-NPs 通过取代的芳香醛和邻苯二胺之间的环缩合反应合成的苯并咪唑衍生物因其抗氧化活性而受到研究 .
计算机模拟研究
已对苯并咪唑衍生物进行了计算机模拟研究。 这些研究涉及使用计算机建模和模拟技术来研究这些化合物的性质和行为 .
安全和危害
“2-(1H-imidazol-1-yl)benzonitrile” is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/protective clothing/eye protection/face protection .
未来方向
作用机制
Target of Action
It is known that imidazole-containing compounds, such as 2-(1h-imidazol-1-yl)benzonitrile, have a broad range of chemical and biological properties .
Mode of Action
Imidazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives have been shown to interfere with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s molecular weight is 16919 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Imidazole derivatives have been shown to have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1H-imidazol-1-yl)benzonitrile. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Dust formation should also be avoided, and the compound should be used only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
2-(1H-imidazol-1-yl)benzonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of cytochrome P450 enzymes . Cytochrome P450 enzymes are crucial for the metabolism of various substrates, including drugs and endogenous compounds. By inhibiting these enzymes, 2-(1H-imidazol-1-yl)benzonitrile can alter the metabolic pathways and affect the conversion of substrates to products. This interaction is essential for understanding the compound’s potential therapeutic applications and its impact on metabolic processes.
Cellular Effects
The effects of 2-(1H-imidazol-1-yl)benzonitrile on various types of cells and cellular processes are profound. This compound has been shown to cause centrilobular necrosis in rat liver cells . Additionally, it influences cell signaling pathways by modulating the activity of cytochrome P450 enzymes, which can lead to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes alterations in the detoxification processes and the metabolism of xenobiotics.
Molecular Mechanism
At the molecular level, 2-(1H-imidazol-1-yl)benzonitrile exerts its effects through binding interactions with cytochrome P450 enzymes . This binding inhibits the enzyme’s activity, preventing the hydration reaction necessary for the conversion of substrates. The inhibition of cytochrome P450 enzymes can lead to changes in gene expression, as the cell attempts to compensate for the reduced enzyme activity. This mechanism of action is critical for understanding the compound’s potential therapeutic and toxicological effects.
Dosage Effects in Animal Models
The effects of 2-(1H-imidazol-1-yl)benzonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity, including centrilobular necrosis in the liver . Threshold effects have been observed, where a specific dosage level results in a marked increase in adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic potential.
Metabolic Pathways
2-(1H-imidazol-1-yl)benzonitrile is involved in metabolic pathways that include the inhibition of cytochrome P450 enzymes . This inhibition affects the metabolic flux and the levels of various metabolites. The compound’s interaction with these enzymes can lead to altered metabolic pathways, impacting the overall metabolic balance within the cell.
属性
IUPAC Name |
2-imidazol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBJOSIVSQUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948213 | |
| Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25373-49-3 | |
| Record name | Benzonitrile, o-imidazol-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025373493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1295542.png)


